N-[(4-Chlorophenyl)methyl]-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide
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Overview
Description
WAY-331964 is a chemical compound with the molecular formula C₁₉H₂₁N₃O₃S. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is often used in research settings to study its effects and potential therapeutic benefits.
Chemical Reactions Analysis
WAY-331964 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Scientific Research Applications
WAY-331964 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and the effects of different reagents. In biology, it is often used to investigate its effects on cellular processes and molecular pathways. In medicine, WAY-331964 is studied for its potential therapeutic benefits, including its effects on specific diseases and conditions. The compound’s versatility makes it a valuable tool in various research settings .
Mechanism of Action
The mechanism of action of WAY-331964 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to exert its effects through modulation of specific biochemical processes .
Properties
Molecular Formula |
C21H21ClN2O2S |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]acetamide |
InChI |
InChI=1S/C21H21ClN2O2S/c1-14-5-3-4-6-18(14)21-24-19(15(2)26-21)12-27-13-20(25)23-11-16-7-9-17(22)10-8-16/h3-10H,11-13H2,1-2H3,(H,23,25) |
InChI Key |
QAEPAIMHUAUDSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CSCC(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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